4-Isopropylbiphenyl-2-carboxylic acid
Overview
Description
4-Isopropylbiphenyl-2-carboxylic acid is an organic compound with the molecular formula C₁₆H₁₆O₂. It is a derivative of biphenyl, featuring an isopropyl group attached to the fourth carbon of one of the benzene rings and a carboxylic acid group attached to the second carbon of the other benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Biphenyl Derivatives Synthesis: The compound can be synthesized by starting with biphenyl and introducing the isopropyl group through Friedel-Crafts alkylation.
Carboxylation Reaction: The carboxylic acid group can be introduced through a carboxylation reaction using reagents like carbon monoxide and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification and crystallization to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution Reactions: Substitution reactions can replace the isopropyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Reagents like lithium aluminium hydride (LiAlH₄) or borane (BH₃).
Substitution: Reagents like halogens (Cl₂, Br₂) under various conditions.
Major Products Formed:
Oxidation Products: Various carboxylic acids, ketones, or alcohols.
Reduction Products: Alcohols or other reduced forms of the carboxylic acid.
Substitution Products: Halogenated biphenyl derivatives.
Scientific Research Applications
4-Isopropylbiphenyl-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to understand the interaction of biphenyl derivatives with biological systems.
Industry: It is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 4-Isopropylbiphenyl-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
4-Isopropylbiphenyl-2-carboxylic acid is similar to other biphenyl derivatives, but its unique structure sets it apart. Some similar compounds include:
Biphenyl-2-carboxylic acid: Lacks the isopropyl group.
4-Methylbiphenyl-2-carboxylic acid: Has a methyl group instead of an isopropyl group.
4-Ethylbiphenyl-2-carboxylic acid: Has an ethyl group instead of an isopropyl group.
Properties
IUPAC Name |
2-phenyl-5-propan-2-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11(2)13-8-9-14(15(10-13)16(17)18)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYDNZLUIZHTBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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